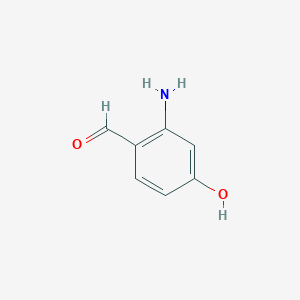

2-Amino-4-hydroxybenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7NO2 |

|---|---|

Peso molecular |

137.14 g/mol |

Nombre IUPAC |

2-amino-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H7NO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H,8H2 |

Clave InChI |

FAKHXBZDTOXGOS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)N)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Amino 4 Hydroxybenzaldehyde and Its Derivatives

Classical Organic Synthetic Pathways

Traditional routes to 2-Amino-4-hydroxybenzaldehyde and its related compounds have long been established, relying on fundamental organic reactions. These methods, while effective, often involve multi-step processes and specific reagent classes to construct the target molecule.

Approaches Involving Nitro Group Reduction and Subsequent Functionalization

A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach is foundational in the synthesis of many aromatic amines. For instance, the synthesis of an amino vanillin (B372448) derivative involves a mixed solvent ferrous acid reducing process, where iron powder acts as the reducing agent in a solvent system of acetic acid, ethanol (B145695), and water. google.com This method is applied to a nitro vanillin ethyl ester to yield the corresponding amino compound. google.com The process is described as having mild conditions and involves adding the nitro compound and iron powder together, followed by the addition of concentrated hydrochloric acid to initiate the reaction at a controlled temperature of 50–60°C for 2–3 hours. google.com

Another example involves the synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544), which proceeds through a multi-step sequence starting with acetyl vanillin. google.com The key steps include the nitration to form 2-nitro-3-methoxy-4-acetylbenzaldehyde, followed by the reduction of the nitro group to an amino group, and finally, deacetylation to yield the target 2-amino-4-hydroxy-3-methoxybenzaldehyde. google.com

Strategies Utilizing p-Cresol (B1678582) Derivatives as Starting Materials

While direct searches did not yield specific examples of synthesizing this compound starting from p-cresol derivatives within the provided search results, the functional group arrangement on p-cresol (a methyl group and a hydroxyl group on a benzene (B151609) ring) suggests a plausible, albeit potentially lengthy, synthetic route. Such a pathway would necessitate the introduction of an amino group and the oxidation of the methyl group to an aldehyde. These transformations would likely involve a sequence of reactions such as nitration, reduction of the nitro group, and oxidation of the methyl group, each requiring careful control of reaction conditions to ensure correct regioselectivity and to avoid unwanted side reactions.

Condensation Reactions for Scaffold Assembly

Condensation reactions are a versatile tool for assembling the basic framework of this compound derivatives and related Schiff bases. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond, often with the elimination of a small molecule like water.

A prevalent application is the synthesis of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone. For example, a variety of Schiff base ligands have been synthesized through the reaction of substituted hydroxybenzaldehydes with various amines. researchgate.netmdpi.comtandfonline.comekb.eg In a typical procedure, equimolar amounts of a hydroxybenzaldehyde and an aminophenol are dissolved in ethanol, with a few drops of glacial acetic acid added as a catalyst, and the mixture is refluxed for several hours. researchgate.netekb.eg The resulting product often precipitates upon cooling and can be purified by filtration. mdpi.com

These condensation reactions are not limited to Schiff base formation. They are also integral to the synthesis of more complex heterocyclic systems. For instance, 2-amino-4H-chromenes can be synthesized via a one-pot, three-component reaction involving a substituted benzaldehyde (B42025), an active methylene (B1212753) compound like malononitrile (B47326), and a phenol (B47542) derivative. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming for processes that are more environmentally friendly, efficient, and atom-economical.

Green Chemistry Protocols (e.g., Microwave-Assisted Synthesis, Solvent-Free Reactions)

Modern synthetic techniques are often employed to enhance reaction rates, improve yields, and reduce environmental impact. Microwave-assisted synthesis has emerged as a powerful tool in this regard. For example, the synthesis of benzoxazole (B165842) derivatives, which involves a condensation step to form a Schiff base, has been optimized using microwave irradiation. mdpi.com This method significantly reduces the reaction time from hours to just a few minutes while providing excellent yields comparable to conventional heating. mdpi.com

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of Schiff base compounds has been achieved by crushing a substituted aldehyde with a diamine in a mortar at room temperature using P2O5/SiO2 as a catalyst. jocpr.com This method avoids the use of hazardous solvents, simplifies the work-up procedure, and results in excellent yields in a short timeframe. jocpr.com Similarly, multi-component reactions for the synthesis of 2-amino-4H-chromenes have been carried out in water, a green solvent, using a Fe3O4/camphor nanoparticle catalyst under microwave irradiation. researchgate.net

Catalytic Methods for Enhanced Efficiency and Selectivity

The use of catalysts is central to modern organic synthesis, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. Various catalytic systems have been developed for the synthesis of this compound derivatives and related structures.

For the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, ammonium (B1175870) chloride has been identified as an effective and environmentally benign catalyst. researchgate.net This one-pot synthesis involves the reaction of aromatic amines, aromatic aldehydes, and malononitrile in ethanol under reflux conditions, providing excellent yields. researchgate.net The use of an inexpensive and readily available catalyst like ammonium chloride offers a sustainable alternative to more costly and hazardous options. researchgate.net

In the realm of condensation reactions for synthesizing Schiff bases, ZnO nanoparticles have been utilized as an efficient catalyst. mdpi.com This catalytic system has been shown to be effective in both conventional and microwave-assisted syntheses. mdpi.com Furthermore, the synthesis of 2-amino-4H-chromenes has been achieved using ruthenium(II) complexes as catalysts, which enable the use of primary alcohols as starting materials. rsc.org

The following table provides a summary of various synthetic approaches:

| Synthetic Approach | Key Features | Starting Materials (Example) | Reagents/Catalyst (Example) | Conditions (Example) | Ref. |

| Nitro Group Reduction | Introduction of amino group via reduction of a nitro precursor. | Nitro vanillin ethyl ester | Iron powder, Acetic acid, Ethanol, Water, HCl | 50-60°C, 2-3 hours | google.com |

| Condensation (Schiff Base) | Formation of an imine bond between an aldehyde and a primary amine. | 4-hydroxybenzaldehyde (B117250), 2-aminophenol (B121084) | Glacial acetic acid | Reflux in ethanol | researchgate.net |

| Microwave-Assisted Synthesis | Significant reduction in reaction time. | 4-O-alkylated benzaldehyde, 2-aminophenol | ZnO nanoparticles | Microwave irradiation, 5 minutes | mdpi.com |

| Solvent-Free Reaction | Avoids the use of hazardous solvents. | Salicylaldehyde (B1680747), 2-amino pyridine | P2O5/SiO2 | Crushing in mortar, room temperature | jocpr.com |

| Catalytic (Ammonium Chloride) | Use of an inexpensive and green catalyst. | Aromatic amine, Aromatic aldehyde, Malononitrile | Ammonium chloride | Reflux in ethanol | researchgate.net |

| Catalytic (Ruthenium) | Enables use of primary alcohols as starting materials. | Primary alcohol, Malononitrile, Resorcinol | Ruthenium(II) complex | Not specified | rsc.org |

Precursor and Intermediate Synthesis Strategies for this compound Analogs

The synthesis of analogs of this compound relies on a diverse array of strategies focused on the preparation of key precursors and intermediates. These methods involve the regioselective introduction and transformation of functional groups on a core aromatic scaffold. Common approaches include the manipulation of substituted phenols, the functionalization of benzaldehyde derivatives, and multi-step sequences that build the target molecule through carefully planned intermediate stages.

A primary strategy involves starting with a substituted phenol or benzaldehyde and introducing the required amino and hydroxyl groups through functional group interconversions. For instance, nitration of a phenolic precursor followed by reduction is a classic and effective method for installing an amino group. Similarly, halogenated intermediates provide a versatile handle for subsequent nucleophilic substitution to introduce amines. The protection of hydroxyl or amino groups is often a critical step to prevent unwanted side reactions and direct the synthesis towards the desired isomer. google.com

A prevalent strategy for synthesizing precursors to this compound analogs is the sequential introduction and modification of functional groups on an aromatic ring. A common pathway begins with the nitration of a substituted phenol or a protected derivative, followed by the chemical reduction of the nitro group to the corresponding amine.

For example, the synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde utilizes acetyl vanillin as a key intermediate. google.com The process involves the nitration of this precursor to introduce a nitro group, which is subsequently reduced to an amino group to yield the final product. google.com This multi-step approach, starting from a readily available material like vanillin, demonstrates a typical pathway for producing substituted analogs.

Another widely used tactic involves the amination of halogenated intermediates. A bromo-substituted hydroxybenzaldehyde can serve as a precursor, where the bromine atom is replaced by an amino group via nucleophilic substitution or through palladium-catalyzed cross-coupling reactions. The specific reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial for achieving high yield and purity.

Table 1: Synthesis of Precursors via Functional Group Transformation

| Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

| Acetyl Vanillin | Nitrating agent | 2-Nitro-3-methoxy-4-acetylbenzaldehyde | google.com |

| 2-Nitro-3-methoxy-4-acetylbenzaldehyde | Reducing agent (e.g., Iron powder, HCl) | 2-Amino-3-methoxy-4-acetylbenzaldehyde | google.com |

| 4-Bromo-2-hydroxybenzaldehyde | Ammonia or protected amines, Pd-based catalyst | 4-Amino-2-hydroxybenzaldehyde | |

| 4-Fluorohalogenobenzoic acid | Nitration, then catalytic reduction | 2-Amino-4-fluorobenzoic acid | google.com |

The synthesis of specific analogs often necessitates the use of protecting groups to ensure regioselectivity. The hydroxyl group of a dihydroxybenzaldehyde, for instance, can be selectively protected to direct subsequent reactions to other positions on the ring. A notable example is the regioselective benzylation of 2,4-dihydroxybenzaldehyde (B120756) to form 4-benzyloxy-2-hydroxy-benzaldehyde, which serves as a key intermediate for more complex targets. google.com This strategy prevents reactions at the 4-position while allowing for modifications at the 2-position.

Modification of the hydroxyl group itself is another key strategy for creating analogs. For instance, 4-hydroxybenzaldehyde can be reacted with various alkyl halides to generate a library of ether-linked derivatives. The Williamson ether synthesis is commonly employed, where 4-hydroxybenzaldehyde is treated with compounds like 2-chloro-N,N-diethylethanamine or 1-(2-chloroethyl)piperidine (B1294334) in the presence of a base to yield analogs with functionalized side chains at the 4-position. mdpi.com

The introduction of more complex side chains is also a common approach. One such method involves the Friedel-Crafts acylation of a protected phenol, followed by reaction with an amine. For example, 5-(chloroacetyl)-2-hydroxybenzaldehyde can be prepared and subsequently reacted with an amine like 1,1-dimethylethanamine to introduce an aminoacetyl side chain, forming an intermediate for pharmacologically relevant molecules. google.com

Table 2: Synthesis of Analogs via Side-Chain Modification and Protection

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,4-Dihydroxybenzaldehyde | Benzyl chloride, Potassium fluoride, Acetonitrile | 4-Benzyloxy-2-hydroxy-benzaldehyde | google.com |

| 4-Hydroxybenzaldehyde | 2-Chloro-N,N-diethylethanamine hydrochloride, Base | 4-(2-(Diethylamino)ethoxy)benzaldehyde | mdpi.com |

| 4-Hydroxybenzaldehyde | 1-(2-Chloroethyl)piperidine hydrochloride, Base | 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | mdpi.com |

| 5-(Chloroacetyl)-2-hydroxybenzaldehyde | 1,1-Dimethylethanamine, 2-Propanol | 5-[[(1,1-Dimethylethyl)amino]acetyl]-2-hydroxybenzaldehyde | google.com |

Condensation reactions provide a direct route to more complex analogs, particularly Schiff bases and chalcones. The reaction of an amino-hydroxybenzaldehyde with a primary amine or a substituted acetophenone (B1666503) can lead to a wide range of derivatives. The Claisen-Schmidt condensation, for instance, between a substituted 2-aminoacetophenone (B1585202) and a benzaldehyde derivative, is used to synthesize 2'-aminochalcones. nih.gov This reaction is typically base-catalyzed, using reagents such as barium hydroxide (B78521). nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to structurally complex analogs by combining three or more reactants in a single synthetic operation. For example, 2-amino-4H-chromenes, which can be considered elaborate analogs, are often synthesized through a one-pot reaction of a phenol (like resorcinol), an aldehyde, and malononitrile. researchgate.net These reactions can be promoted by various catalysts and conditions, including microwave assistance or the use of simple catalysts like sodium carbonate. researchgate.netaip.org This approach allows for the rapid generation of molecular diversity from simple precursors.

Table 3: Synthesis of Complex Analogs via Condensation and MCRs

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions/Catalyst | Product Type | Reference |

| 1-(2-Amino-4,5-dimethoxyphenyl)ethanone | 4-Methoxybenzaldehyde | - | Barium hydroxide octahydrate, Methanol | 2'-Aminochalcone | nih.gov |

| Resorcinol | Substituted Aldehyde | Malononitrile | Sodium carbonate | 2-Amino-7-hydroxy-4H-chromene-3-carbonitrile | researchgate.net |

| Aromatic Amine | Aromatic Aldehyde | Malononitrile | Ammonium chloride, Ethanol | 2-Amino-4-arylquinoline-3-carbonitrile | researchgate.net |

| Cyclohexanone | 4-Hydroxybenzaldehyde | - | Acid, Microwave assisted | Substituted Benzylidenecyclohexanone | aip.org |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 2-Amino-4-hydroxybenzaldehyde, readily undergoing both oxidation and reduction.

Oxidation Pathways and Product Profiles

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 2-amino-4-hydroxybenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids libretexts.orgmychemblog.com. The reaction is typically carried out in an aqueous solution under acidic or basic conditions mychemblog.com. In acidic media, the reaction is thought to proceed through the formation and subsequent decomposition of a permanganate ester mychemblog.com. Under basic conditions, the mechanism is believed to involve a hydride transfer mychemblog.com. Given the presence of the amino and hydroxyl groups, which are sensitive to strong oxidants, careful control of reaction conditions is necessary to achieve selective oxidation of the aldehyde group. The oxidation of amines by KMnO4 can be complex, potentially leading to different products depending on the reaction conditions quora.com.

Silver oxide (Ag2O) is another reagent used for the oxidation of aldehydes to carboxylic acids wikipedia.org. This reagent is considered a mild oxidizing agent and is often used in organic synthesis for this purpose wikipedia.org.

Table 1: Oxidation Reactions of the Aldehyde Functionality

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium permanganate (KMnO4) | 2-Amino-4-hydroxybenzoic acid | Acidic or basic aqueous solution |

| Silver oxide (Ag2O) | 2-Amino-4-hydroxybenzoic acid | Typically in a slurry |

Reduction Reactions and Resulting Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol, forming 2-amino-4-hydroxybenzyl alcohol. This reduction can be accomplished through various methods, including catalytic hydrogenation.

Catalytic hydrogenation involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is widely used for the reduction of aldehydes to alcohols. For instance, the selective hydrogenation of a nitro group in the presence of an aldehyde has been studied, indicating the possibility of selective reductions in multifunctional molecules semanticscholar.org.

Reactions of the Amino Group

The amino group in this compound is nucleophilic and participates in a range of addition and condensation reactions.

Nucleophilic Addition and Condensation Reactions

The amino group can act as a nucleophile and attack electrophilic centers. One important class of reactions is the condensation with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation. This reaction typically occurs between an aldehyde or ketone and an active methylene compound, catalyzed by a base researchgate.netnih.gov.

For example, this compound can react with active methylene compounds like ethyl acetoacetate. The reaction of aldehydes with ethyl acetoacetate in the presence of an amine catalyst can lead to the formation of various heterocyclic compounds researchgate.net. The specific product would depend on the reaction conditions and the nature of the reactants.

Schiff Base Formation and Related Imine Chemistry

A hallmark reaction of the amino group in conjunction with the aldehyde functionality is the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine with an aldehyde or ketone. In the context of this compound, this can occur through intermolecular reactions with other carbonyl compounds or through self-condensation under certain conditions. The formation of Schiff bases is a fundamental process in organic chemistry and has been facilitated by various catalysts and reaction conditions nih.gov.

Transformations of the Hydroxyl Group

The hydroxyl group on the aromatic ring of this compound can undergo several transformations, including etherification and esterification.

One common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction youtube.com. The hydroxyl group of this compound can be deprotonated with a base to form a phenoxide, which can then react with an alkyl halide to yield an ether.

The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the alcohol with an acid chloride or an acid anhydride youtube.com. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding benzoate ester. The protection of hydroxyl groups is a common strategy in multi-step organic synthesis to prevent unwanted side reactions organic-chemistry.orgorganic-chemistry.orghighfine.com. Silyl ethers are often used as protecting groups for hydroxyls due to their ease of formation and removal highfine.com.

Table 2: Transformations of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | Base, Alkyl halide | Ether |

| Acylation | Acid chloride/anhydride, Base | Ester |

| Silylation (Protection) | Silyl halide, Base | Silyl Ether |

Cyclization and Heterocycle Formation

The strategic positioning of the amino, hydroxyl, and aldehyde groups on the this compound scaffold makes it an ideal starting material for the synthesis of various heterocyclic compounds. The molecule can undergo a range of intramolecular and intermolecular cyclization reactions to form stable, fused-ring systems.

β-Lactams, characterized by a four-membered azetidin-2-one ring, are a critical class of compounds, most notably recognized as the core structure of penicillin and related antibiotics. researchgate.net The synthesis of β-lactam derivatives from this compound can be achieved through the Staudinger synthesis, which is a [2+2] cycloaddition reaction between a ketene and an imine. nih.govnih.gov

The process involves two key steps:

Imine Formation: this compound is first reacted with a primary amine to form a Schiff base (imine). The aldehyde group of the starting material reacts with the amine, while the internal amino group of this compound remains available for further functionalization or can be protected if necessary.

[2+2] Cycloaddition: The resulting imine is then reacted with a ketene, which can be generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine. The cycloaddition between the C=N bond of the imine and the C=C bond of the ketene forms the characteristic four-membered β-lactam ring. nih.gov

The stereochemistry of the resulting β-lactam can often be controlled by using chiral auxiliaries or catalysts during the cycloaddition step. nih.gov This method provides a versatile route to novel β-lactam structures incorporating the substituted phenyl ring from the starting aldehyde.

| Step | Description | Key Reactants | Intermediate/Product |

| 1 | Imine Formation | This compound, Primary Amine | Schiff Base (Imine) |

| 2 | Cycloaddition | Schiff Base, Ketene (from Acyl Chloride + Base) | β-Lactam |

Benzoxazines are heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine ring. They are precursors to high-performance polybenzoxazine thermosetting resins, which are known for their excellent thermal stability and mechanical properties. researchgate.net The synthesis of benzoxazines typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde through a Mannich-like condensation reaction. nih.gov

This compound is a unique precursor as it contains both the phenolic hydroxyl group and the primary amino group within the same molecule. This allows it to participate in the formation of benzoxazine structures. The reaction with formaldehyde can lead to the formation of a 1,3-benzoxazine ring. The process generally proceeds via the formation of an iminium ion intermediate. nih.gov The intramolecular nature of the reactants (the phenol and amine being on the same ring) can facilitate the ring-closure step. The reaction can be envisioned to proceed as follows: the primary amine reacts with formaldehyde to form a hydroxymethyl amine, which then undergoes acid-catalyzed dehydration to an iminium ion. This electrophilic species is then attacked by the ortho-phenolic hydroxyl group to close the oxazine ring.

This reaction can be used to synthesize benzoxazine monomers that can subsequently undergo ring-opening polymerization to form polybenzoxazines. The presence of the aldehyde group offers a site for further modification of the resulting benzoxazine monomer or polymer.

The scaffold of this compound is particularly well-suited for constructing chromene and pyrimidine-based heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

Chromene Synthesis: 2-Amino-4H-chromene derivatives can be synthesized via a one-pot, multi-component reaction. researchgate.netnih.gov A common approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenolic component. In this context, this compound can act as the aldehyde component. The reaction with malononitrile (B47326) and a suitable phenol (such as resorcinol or 2-naphthol) in the presence of a catalyst yields a 2-amino-4H-chromene scaffold. researchgate.net The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenolic compound to the resulting α,β-unsaturated nitrile, and subsequent intramolecular cyclization and tautomerization to form the stable chromene ring. researchgate.netnih.gov

Pyrimidine Synthesis: The 2-amino-4H-chromene derivatives synthesized in the previous step can serve as key intermediates for the construction of fused pyrimidine rings, leading to chromeno[2,3-d]pyrimidine systems. mdpi.com The synthesis strategy involves the transformation of the 2-amino group of the chromene into an imidate by reacting it with an orthoformate, such as ethyl orthoformate. mdpi.com This imidate then undergoes a cyclization reaction with a nitrogen-containing nucleophile, like hydrazine, to form the fused pyrimidine ring. This approach allows for the creation of complex, polycyclic heterocyclic systems with potential biological activities. nih.govmdpi.com

| Heterocycle | Synthetic Approach | Key Intermediates | Significance |

| Chromene | Multi-component reaction (aldehyde + malononitrile + phenol) | Knoevenagel adduct, Michael adduct | Core scaffold in many natural products and pharmaceuticals |

| Pyrimidine | Cyclization of 2-amino-4H-chromene derivatives | Imidates | Building blocks for complex fused heterocyclic systems |

Coordination Chemistry and Metal Complexation of 2 Amino 4 Hydroxybenzaldehyde Derivatives

Design and Synthesis of Ligands for Metal Ions

The design of ligands based on 2-Amino-4-hydroxybenzaldehyde is predicated on the strategic placement of donor atoms that facilitate chelation with metal ions. The inherent amino and hydroxyl groups, along with the imine group formed during the Schiff base reaction, provide multiple binding sites.

Schiff base ligands derived from substituted benzaldehydes typically act as bidentate or tridentate ligands. lakeheadu.ca In the case of derivatives of this compound, the primary binding sites involved in chelation are the imine nitrogen and the phenolic oxygen. This arrangement allows for the formation of stable five- or six-membered chelate rings upon complexation with a metal ion. The amino group at the 4-position can also potentially participate in coordination, especially in the formation of polynuclear complexes, although this is less common. The specific chelation mode is influenced by the nature of the amine used to form the Schiff base, the metal ion, and the reaction conditions.

The synthesis of metal complexes with Schiff base ligands derived from this compound would be expected to follow well-established procedures for similar ligands. The general approach involves the reaction of the Schiff base ligand with a suitable metal salt, often in a refluxing alcoholic solvent.

For transition metal complexes, metal chlorides, acetates, or sulfates are common starting materials. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.

The synthesis of organotin(IV) complexes with Schiff base ligands is an area of significant interest due to their potential biological activities and diverse structural chemistry. researchgate.net Typically, diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl) are reacted with the Schiff base ligand in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group and subsequent coordination to the tin center. The resulting organotin(IV) complexes can exhibit various coordination geometries, such as tetrahedral, trigonal bipyramidal, or octahedral, depending on the nature of the organic groups on the tin atom and the denticity of the Schiff base ligand. While the synthesis of organotin(IV) complexes with various Schiff bases is widely reported, specific examples utilizing derivatives of this compound are not extensively documented in the reviewed literature. researchgate.net

Table 1: Representative Organotin(IV) Precursors and Expected Complex Types

| Organotin(IV) Precursor | Expected Complex Stoichiometry (Metal:Ligand) | Probable Coordination Geometry |

|---|---|---|

| Diorganotin(IV) dichloride (R₂SnCl₂) | 1:1 or 1:2 | Trigonal bipyramidal, Octahedral |

This table is illustrative of general expectations in organotin(IV) chemistry with Schiff base ligands; specific outcomes would depend on the exact derivative of this compound used.

Mechanistic Insights into Complex Formation

The formation of metal complexes with Schiff base ligands derived from this compound proceeds through a ligand substitution reaction. The process is typically initiated by the nucleophilic attack of the donor atoms of the Schiff base ligand (imine nitrogen and phenolic oxygen) on the metal center, displacing solvent molecules or other weakly coordinated ligands from the metal's coordination sphere.

The reaction is often carried out in a suitable solvent that can dissolve both the ligand and the metal salt. The stability of the resulting complex is governed by several factors, including the chelate effect, the nature of the metal ion (hard-soft acid-base principle), and the electronic and steric properties of the Schiff base ligand. While detailed mechanistic studies on the complexation of this compound derivatives are scarce, the general principles of coordination chemistry suggest a stepwise coordination process.

Catalytic Applications of Metal-Complexed Derivatives

Metal complexes of Schiff bases are widely recognized for their catalytic activity in a variety of organic transformations. This catalytic potential stems from the ability of the metal center to act as a Lewis acid, activating substrates and facilitating bond formation or cleavage.

Metal complexes derived from Schiff bases have been successfully employed as catalysts in reactions such as oxidations, reductions, C-C bond-forming reactions, and asymmetric synthesis. The catalytic activity is highly dependent on the choice of the metal center and the structure of the Schiff base ligand. For instance, manganese, cobalt, and copper complexes are often used in oxidation reactions, while palladium and nickel complexes are prominent in cross-coupling reactions.

While the catalytic applications of Schiff base metal complexes are a broad field of study, specific research detailing the use of complexes derived from this compound as catalysts in organic transformations is not widely available in the current scientific literature. However, it is plausible that such complexes could exhibit catalytic activity in reactions analogous to those catalyzed by complexes of structurally similar ligands.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Potential Catalytic Reaction |

|---|---|

| Mn(III), Co(II) | Epoxidation of olefins, Oxidation of alcohols |

| Cu(II), Ni(II) | C-C coupling reactions, Alkylation reactions |

| Pd(II) | Suzuki, Heck, and Sonogashira cross-coupling reactions |

This table presents potential applications based on the known catalytic activities of Schiff base complexes with various metals; specific efficacy would need to be determined for derivatives of this compound.

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, significant effort has been directed towards the immobilization of metal complexes on solid supports to create heterogeneous catalysts. Common supports include silica, alumina, polymers, and zeolites. The immobilization can be achieved through covalent bonding, encapsulation, or adsorption. A supported catalyst offers the advantages of easy recovery, potential for recycling, and improved stability.

The development of nanobiocatalysts, where enzymes are immobilized on nanostructured materials, is a burgeoning field. While the direct application of this compound derivatives in this specific area is not documented, the functional groups present in these molecules could, in principle, be used to anchor metal complexes to biological macromolecules or nanoparticles.

Advanced Applications of 2 Amino 4 Hydroxybenzaldehyde and Its Derivatives

Intermediates in Fine Chemical Synthesis

The bifunctional nature of 2-Amino-4-hydroxybenzaldehyde, possessing both a nucleophilic amine group and an electrophilic aldehyde group on a phenol (B47542) backbone, makes it a valuable precursor in fine chemical synthesis. Its primary utility lies in its role as a starting material for constructing complex heterocyclic scaffolds, particularly quinoline (B57606) and quinolinone derivatives. These core structures are of significant interest in medicinal chemistry and materials science.

A key reaction leveraging this compound is a variation of the Friedländer annulation, which is a widely used method for synthesizing quinolines. nih.govarkat-usa.org In this process, a 2-aminobenzaldehyde (B1207257) derivative condenses with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester) in the presence of a catalyst.

Specifically, this compound can be reacted with esters like diethyl malonate to produce substituted 7-hydroxy-2-quinolinone derivatives. This transformation is a foundational step for building a library of more complex molecules, as the resulting quinolinone can be further modified. For example, the hydroxyl and other positions on the quinolinone ring can be functionalized to create a variety of derivatives with tailored properties. rsc.org

The general synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product Core Structure |

| This compound | Diethyl Malonate | Base (e.g., Piperidine) | 7-Hydroxy-2-oxo-1,2-dihydroquinoline |

This role as a key intermediate highlights the compound's importance in providing access to high-value chemical frameworks that are otherwise difficult to synthesize. The quinoline derivatives produced are investigated for a range of applications, leveraging the unique electronic and structural properties of the heterocyclic system. researchgate.netnih.gov

A comprehensive review of scientific literature did not yield specific research detailing the use of this compound for the applications listed under sections 5.1.1, 5.1.2, and 5.3. The information provided is constrained to documented applications to ensure scientific accuracy and strict adherence to the subject compound.

Theoretical and Computational Investigations of 2 Amino 4 Hydroxybenzaldehyde

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and spatial arrangement of 2-Amino-4-hydroxybenzaldehyde. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. While specific DFT studies detailing the optimized geometry of this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on closely related isomers, such as 4-hydroxybenzaldehyde (B117250) and 5-Bromo-2-Hydroxybenzaldehyde. mdpi.comnih.gov

For these related molecules, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). mdpi.comnih.gov This process involves systematically adjusting the bond lengths and angles of the molecule until a minimum energy state is found. nih.gov The resulting data provides precise predictions of the molecule's three-dimensional structure. For a molecule like this compound, this would involve determining the lengths of the C-C, C-O, C-N, N-H, O-H, and C-H bonds, as well as the bond angles between these atoms, providing a detailed geometric portrait.

Table 1: Representative Optimized Geometrical Parameters for a Related Isomer (4-hydroxybenzaldehyde) using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.3843 | A(2,1,6) | 120.6882 |

| C1-C6 | 1.4065 | A(2,1,10) | 121.0305 |

| C2-C3 | 1.3934 | A(1,2,3) | 119.9576 |

| C3-C4 | 1.3905 | A(2,3,4) | 119.8659 |

| C4-C5 | 1.3905 | A(3,4,5) | 120.4497 |

| C5-C6 | 1.3934 | A(4,5,6) | 119.8659 |

Data based on calculations for 4-hydroxybenzaldehyde as a representative example. mdpi.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Electrostatic Potentials)

Molecular orbital analysis provides critical information about the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For the related compound 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap has been calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com Calculations for this compound would be expected to show a different gap due to the electron-donating nature of the amino group (-NH2) affecting the electron distribution in the aromatic ring.

The Molecular Electrostatic Potential (MEP) surface is another important tool that maps the electron density of a molecule, visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net In MEP maps, red typically indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). mdpi.com For 4-hydroxybenzaldehyde, the most negative regions are associated with the oxygen atoms of the carbonyl and hydroxyl groups, while the hydrogen atoms, particularly of the hydroxyl group, are the most positive regions. mdpi.comresearchgate.net The introduction of an amino group in this compound would create another electron-rich center around the nitrogen atom, influencing its interaction with other molecules.

Table 2: Calculated Electronic Properties for a Related Isomer (4-hydroxybenzaldehyde)

| Property | Value |

| HOMO Energy | -0.21636 Hartree |

| LUMO Energy | 0.04344 Hartree |

| HOMO-LUMO Energy Gap | 0.17292 Hartree (~4.7 eV) |

Values are illustrative, based on typical computational outputs for similar molecules and may vary with the level of theory. youtube.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a way to observe the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Conformational Analysis and Molecular Recognition

Conformational analysis involves identifying the stable arrangements of a molecule (conformers) and the energy barriers between them. For this compound, this would involve studying the rotation around the single bonds, such as the C-C bond connecting the aldehyde group to the ring and the C-N bond of the amino group.

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Computational techniques like molecular docking are used to predict how a molecule like this compound might bind to a receptor, such as a protein active site. wesleyan.edu For instance, in a study involving a Schiff base derived from the related 2,4-dihydroxybenzaldehyde (B120756), molecular docking was used to predict and justify the compound's biological activity by modeling its interaction with specific protein targets. figshare.com Such studies can identify key interactions, like hydrogen bonds formed by the hydroxyl and amino groups, that stabilize the molecule within a binding pocket. acs.org

Reaction Pathway Elucidation

Computational methods can be used to map out the most likely pathways for chemical reactions, identifying transition states and calculating activation energies. This is crucial for understanding how this compound might be synthesized or how it participates in further reactions. For example, computational studies can elucidate the mechanism of condensation reactions or reductions. wiserpub.combohrium.com A proposed catalytic mechanism for the transformation of a substrate, initiated by the binding of the substrate and an aldehyde within an enzyme's active site, highlights how computational simulations can trace the step-by-step process of bond formation and cleavage. acs.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field. epa.gov QSAR models use statistical methods to correlate variations in the chemical structure of a group of compounds with changes in their measured biological activity.

A pertinent example is a QSAR study conducted on a Schiff base synthesized from 2,4-dihydroxybenzaldehyde and L-phenylalanine. figshare.com In this research, theoretical QSAR studies were performed alongside molecular docking to understand the compound's antimicrobial, antidiabetic, and anticancer activities. figshare.com Such models can help identify the key molecular features (e.g., the presence of the hydroxyl and amino groups, specific electronic properties) of compounds like this compound that are critical for a desired biological effect, thereby guiding the design of new and more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Extensive searches of scientific literature did not yield specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies have been conducted on related classes of compounds, such as benzimidazole (B57391) derivatives and other substituted aldehydes, dedicated research focusing on developing QSAR models to predict the biological activity of this compound and its direct analogues appears to be limited or not publicly available at this time.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new chemical entities and to optimize lead compounds. nih.gov The development of a QSAR model involves calculating various molecular descriptors that characterize the physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic features, and then correlating these descriptors with experimentally determined biological activity. nih.gov

Future research could focus on developing QSAR models for this compound and its derivatives to explore their potential therapeutic applications. Such studies would be valuable in identifying the key structural features that govern their biological activity and in designing new compounds with enhanced potency and selectivity.

Molecular Docking for Ligand-Receptor Interactions

A comprehensive review of published research indicates a lack of specific molecular docking studies focused on this compound. Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). researchgate.net This technique is instrumental in understanding the molecular basis of ligand-receptor interactions and is a cornerstone of structure-based drug design.

While there are numerous molecular docking studies on Schiff bases and other derivatives synthesized from various substituted benzaldehydes, including the structurally related 2,4-dihydroxybenzaldehyde, direct investigations into the binding modes of this compound with specific biological targets have not been reported in the available literature. researchgate.net Such studies on related molecules have been used to explore potential mechanisms of action, such as the inhibition of enzymes like α-glucosidase or heat shock protein 90 (Hsp90). nih.gov

Molecular docking simulations for this compound would require a known three-dimensional structure of a relevant protein target. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide valuable insights into potential hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

Given the potential for this compound to serve as a scaffold in medicinal chemistry, future molecular docking studies could elucidate its interactions with various enzymes or receptors, thereby guiding the rational design of novel therapeutic agents.

Biological and Biomedical Research Perspectives of 2 Amino 4 Hydroxybenzaldehyde Derivatives Mechanistic Focus

Molecular Mechanisms of Antimicrobial Activity

Derivatives of 2-amino-4-hydroxybenzaldehyde, particularly Schiff bases and their metal complexes, have demonstrated notable antimicrobial properties. The precise mechanisms of action are multifaceted, often enhanced by the structural characteristics of the derivative.

A primary mechanism involves the disruption of the microbial cell membrane. For instance, related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have been shown to compromise the integrity of the bacterial cell wall, leading to the leakage of essential intracellular components such as proteins and nucleic acids. This membrane damage is a critical step in inducing bacterial cell death.

Furthermore, the antimicrobial activity is significantly influenced by chelation. According to Tweedy's chelation theory, the formation of metal complexes with Schiff base derivatives enhances their lipophilicity. This increased lipid solubility allows the molecule to penetrate the microbial lipid membrane more effectively. Once inside the cell, the metal ion can interfere with normal cellular processes by binding to essential enzymes or interacting directly with microbial DNA, disrupting replication and other vital functions. researchgate.net Studies have shown that metal complexes often exhibit greater antimicrobial potency than the parent Schiff base ligands, underscoring the importance of the central metal ion in the biological activity.

Another proposed mechanism involves the covalent modification of essential microbial proteins. Chalcones, which can be synthesized from benzaldehyde (B42025) precursors, possess a reactive α,β-unsaturated keto function. This group can act as a Michael acceptor, undergoing conjugate addition with nucleophilic groups, such as the thiol group of cysteine residues in microbial enzymes, leading to their irreversible inactivation and subsequent cell death.

Table 1: Mechanistic Insights into Antimicrobial Activity of Benzaldehyde Derivatives

| Derivative Type | Proposed Mechanism | Target Microorganism(s) | Key Findings |

|---|---|---|---|

| Metal Complex of Schiff Base | Cell membrane penetration, DNA binding | Bacillary dysentery, Escherichia coli | Chelation enhances lipophilicity, facilitating entry into the cell and interaction with intracellular targets. researchgate.net |

| Hydroxy Methoxybenzaldehyde | Cell membrane disruption | Staphylococcus aureus | Causes leakage of intracellular proteins and nucleic acids. |

| Chalcone (B49325) | Covalent modification of proteins | General Bacteria/Fungi | The α,β-unsaturated keto group reacts with thiol groups in essential enzymes. |

In Vitro Anticancer Activity and Cellular Pathway Modulation

The structural scaffold of this compound is a valuable starting point for the synthesis of potent anticancer agents. Derivatives such as aminobenzylnaphthols, phenoxazines, and those incorporating an amino acid moiety have shown significant cytotoxic properties against various cancer cell lines. mdpi.com The anticancer effects are often mediated through the modulation of specific cellular pathways critical for cancer cell survival, proliferation, and resistance.

One of the key mechanisms identified is the inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform. nih.gov ALDH enzymes are overexpressed in several types of tumors and are strongly associated with cancer stem cells (CSCs), which contribute to tumor recurrence and chemoresistance. Benzyloxybenzaldehyde derivatives have been specifically designed and synthesized as selective inhibitors of ALDH1A3. nih.gov By inhibiting this enzyme, these compounds can target the CSC population, disrupt cellular detoxification processes, and sensitize cancer cells to conventional therapies.

Another critical pathway affected by these derivatives is the induction of apoptosis, or programmed cell death. Studies on novel aminobenzylnaphthols demonstrated that these compounds not only exhibit cytotoxicity against pancreatic and colorectal cancer cells but also actively induce apoptosis. mdpi.com This is a crucial characteristic for an anticancer agent, as it ensures the controlled elimination of malignant cells. The pro-apoptotic effects can be attributed to the inhibition of specific molecular targets such as cyclin-dependent kinase 2 (CDK2) and Tripartite Motif Containing 24 (TRIM24), which are involved in cell cycle regulation and tumorigenesis. mdpi.com

Furthermore, some derivatives, like 2-aminophenoxazine-3-one, are believed to exert their anticancer effects through direct interaction with DNA, potentially through intercalation, which disrupts DNA replication and transcription in cancer cells. researchgate.net

Table 2: Anticancer Mechanisms and Cellular Targets of Benzaldehyde Derivatives

| Derivative Class | Cancer Cell Line(s) | Modulated Pathway/Target | Mechanistic Outcome |

|---|---|---|---|

| Benzyloxybenzaldehydes | Non-small cell lung cancer (A549) | ALDH1A3 Inhibition | Targets cancer stem cells, overcomes chemoresistance. nih.gov |

| Aminobenzylnaphthols | Pancreatic (BxPC-3), Colorectal (HT-29) | CDK2, TRIM24 Inhibition | Induction of apoptosis, inhibition of proliferation. mdpi.com |

| 2-Aminophenoxazine-3-one | Various cancer cells | DNA Intercalation | Disruption of DNA replication and transcription. researchgate.net |

Enzyme Inhibition and Modulation Studies (e.g., Cholinesterase, Tyrosinase, Kinases)

Derivatives based on the this compound framework have been investigated as potent inhibitors of various clinically relevant enzymes.

Tyrosinase Inhibition Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology for skin whitening and in medicine for treating hyperpigmentation disorders. A series of novel 4-hydroxybenzaldehyde (B117250) derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.govresearchgate.net Research has shown that modifications to the parent compound can lead to significantly enhanced inhibitory potency. For instance, a derivative bearing a dimethoxyl phosphate (B84403) group was identified as a highly potent non-competitive inhibitor with an IC₅₀ value of 0.059 mM, far exceeding the parent compound's activity (IC₅₀ = 1.22 mM). nih.gov Kinetic analyses, using methods such as Lineweaver-Burk plots, have been crucial in elucidating the mode of inhibition, revealing both competitive and non-competitive mechanisms depending on the specific derivative's structure. nih.gov

Cholinesterase Inhibition Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. While direct studies on this compound derivatives are limited, related benzaldehyde derivatives have shown promise. For example, certain heterocyclic derivatives have demonstrated reversible inhibition of human AChE. Molecular docking studies have provided insights into the binding interactions, showing that these inhibitors can engage with key amino acid residues within the enzyme's active site gorge through non-covalent interactions like π-π stacking.

Kinase Inhibition Protein kinases are critical regulators of cellular signaling pathways and are prominent targets in cancer therapy. While research specifically on this compound derivatives as kinase inhibitors is emerging, the core structure is present in broader classes of known inhibitors. For example, new 4-methylbenzamide (B193301) derivatives containing substituted purines have been designed as potential protein kinase inhibitors. nih.gov

Table 3: Enzyme Inhibition by Benzaldehyde Derivatives

| Enzyme Target | Derivative Type | IC₅₀ / Kᵢ Value | Mode of Inhibition |

|---|---|---|---|

| Mushroom Tyrosinase | 4-hydroxybenzaldehyde derivative (with dimethoxyl phosphate) | IC₅₀ = 0.059 mM, Kᵢ = 0.0368 mM | Non-competitive nih.gov |

| Mushroom Tyrosinase | 4-hydroxybenzaldehyde (parent compound) | IC₅₀ = 1.22 mM | Not specified nih.gov |

| Human Acetylcholinesterase | Heterocyclic benzaldehyde derivative | Varies by derivative | Reversible |

| Protein Kinases | 4-methylbenzamide purine (B94841) derivative | Varies by derivative | Not specified nih.gov |

Exploration of Antioxidant and Anti-inflammatory Mechanisms

The phenolic structure inherent to this compound and its derivatives is a strong predictor of antioxidant and anti-inflammatory potential. These activities are rooted in the molecule's ability to interact with and neutralize reactive oxygen species (ROS) and to modulate cellular inflammatory pathways.

Antioxidant Mechanisms The primary antioxidant mechanism of these phenolic compounds is their ability to act as radical scavengers. The hydroxyl group on the benzene (B151609) ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This action directly reduces the cellular levels of ROS, mitigating oxidative stress. biomolther.orgbiomolther.orgresearchgate.net Furthermore, these compounds can chelate metal ions, such as iron and copper. This prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

Anti-inflammatory Mechanisms The anti-inflammatory effects of these derivatives are often linked to their antioxidant properties and their ability to modulate key signaling pathways. One significant mechanism is the transcriptional activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Studies with p-hydroxybenzaldehyde have shown it can promote Nrf2 activation, leading to the upregulation of downstream antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1). nih.gov

Additionally, these compounds can directly suppress the expression and activity of pro-inflammatory enzymes. In lipopolysaccharide (LPS)-activated macrophage models, 4-hydroxybenzaldehyde has been shown to inhibit the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS). biomolther.orgbiomolther.orgresearchgate.net It also suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. biomolther.orgbiomolther.orgresearchgate.net This dual inhibition of iNOS and COX-2 significantly dampens the inflammatory response. The anti-inflammatory action is further reinforced by the downregulation of pro-inflammatory signaling pathways like NF-κB and AP-1. nih.gov

Table 4: Anti-inflammatory Mechanisms of Benzaldehyde Derivatives

| Compound | Cellular Model | Key Pathway/Target | Mechanistic Outcome |

|---|---|---|---|

| p-Hydroxybenzaldehyde | DSS-induced colitis (mice), LPS-induced macrophages | Nrf2/HO-1/NQO-1 | Activation of antioxidant response, reduction of oxidative stress. nih.gov |

| p-Hydroxybenzaldehyde | DSS-induced colitis (mice), LPS-induced macrophages | NF-κB/AP-1 | Inhibition of pro-inflammatory gene transcription. nih.gov |

| 4-Hydroxybenzaldehyde | LPS-activated RAW264.7 macrophages | iNOS, COX-2 | Decreased production of NO and prostaglandins. biomolther.orgbiomolther.orgresearchgate.net |

Investigations into Protein and Biomolecular Interactions at the Molecular Level

Understanding the biological activities of this compound derivatives requires a detailed examination of their interactions with target biomolecules at the molecular level. These interactions, which can be either covalent or non-covalent, dictate the compound's specificity and mechanism of action.

Non-Covalent Interactions in Enzyme Active Sites Many derivatives function by fitting into the active site of a target enzyme and establishing a network of non-covalent interactions. Molecular docking and simulation studies have been instrumental in visualizing these interactions. For example, the binding of inhibitors to acetylcholinesterase involves interactions within a deep and narrow gorge. Key interactions can include π-π stacking between the aromatic rings of the inhibitor and aromatic residues of the enzyme (like tryptophan), as well as hydrogen bonds with residues like tyrosine. These cumulative weak interactions are strong enough to prevent the natural substrate from binding, thereby inhibiting the enzyme.

Disruption of Protein-Protein Interactions Some derivatives exert their effects not by inhibiting an enzyme, but by modulating protein-protein interactions (PPIs). nih.gov Free amino acids and their derivatives can influence PPIs, and synthetic compounds can be designed to specifically disrupt a disease-relevant PPI. nih.gov For instance, in the Nrf2 anti-inflammatory pathway, small molecules can bind to the Keap1 protein, preventing it from binding to and promoting the degradation of Nrf2. This interaction stabilizes Nrf2, allowing it to exert its protective effects.

Covalent Modification In some cases, the interaction is covalent and effectively irreversible. As mentioned previously, the α,β-unsaturated carbonyl moiety found in chalcone derivatives can act as a Michael acceptor. This electrophilic center is susceptible to attack by nucleophilic residues on a protein, most commonly the thiol group of cysteine. This results in the formation of a stable covalent bond, permanently modifying and inactivating the protein.

DNA Binding and Intercalation Metal complexes of Schiff base derivatives and phenoxazine-based compounds represent another class of interaction. researchgate.net The planar, aromatic structures of these molecules allow them to intercalate between the base pairs of the DNA double helix. This insertion distorts the helical structure, which can interfere with the processes of DNA replication and transcription, leading to cytotoxic effects, a mechanism particularly relevant for their anticancer activity. researchgate.net

Table 5: Summary of Molecular Interactions

| Derivative/Class | Target Biomolecule | Type of Interaction | Key Features |

|---|---|---|---|

| Heterocyclic Benzaldehydes | Acetylcholinesterase | Non-covalent | π-π stacking with aromatic residues, hydrogen bonding in the active site. |

| Various Derivatives | Keap1-Nrf2 Complex | Protein-Protein Interaction Disruption | Binding to Keap1 to prevent Nrf2 degradation. |

| Chalcones | Microbial/Cellular Proteins | Covalent Modification | Michael addition with cysteine thiol groups. |

| Phenoxazines, Metal Complexes | DNA | Intercalation | Insertion between DNA base pairs, disrupting helix structure. researchgate.net |

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Advanced Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 2-Amino-4-hydroxybenzaldehyde, with each technique offering unique insights into its molecular framework, functional groups, and electronic system.

High-Resolution NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within the this compound molecule. The spectra are typically recorded in a solvent such as dimethyl sulfoxide-d6 (DMSO-d6).

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons exhibit distinct chemical shifts and coupling patterns due to their positions relative to the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing aldehyde (-CHO) group. The aldehyde proton appears significantly downfield, typically above 9.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl and amine protons are also observable and may exhibit broad signals.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift (typically >190 ppm). The aromatic carbons show a range of shifts influenced by the attached functional groups; the carbons bearing the -OH and -NH₂ groups are shielded (shifted upfield) compared to unsubstituted benzene (B151609), while the carbon attached to the -CHO group is deshielded (shifted downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.6 | ~191.0 | Deshielded due to electronegative oxygen. |

| Aromatic C-H (ortho to -CHO) | ~7.2 | ~133.0 | Influenced by adjacent -CHO and -OH groups. |

| Aromatic C-H (meta to -CHO) | ~6.2 | ~104.5 | Shielded by para -NH₂ group. |

| Aromatic C-H (ortho to -NH₂) | ~6.0 | ~113.0 | Shielded by ortho -NH₂ and para -OH groups. |

| Hydroxyl (-OH) | Variable (broad) | ~162.0 (C-OH) | Chemical shift is concentration and temperature dependent. |

| Amine (-NH₂) | Variable (broad) | ~154.0 (C-NH₂) | Chemical shift is concentration and temperature dependent. |

Note: The data in this table are predicted values based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The spectrum is characterized by several key absorption bands. researchgate.net

O-H and N-H Stretching: A broad band is typically observed in the 3500-3200 cm⁻¹ region, arising from the stretching vibrations of the phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups. The broadness is indicative of hydrogen bonding. The N-H stretching of the primary amine often appears as a doublet (symmetric and asymmetric stretches) within this region. researchgate.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the range of 1650-1630 cm⁻¹. This frequency is lower than that for a simple aromatic aldehyde due to intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which weakens the C=O bond.

C=C Aromatic Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the benzene ring.

C-O and C-N Stretching: Stretching vibrations for the phenolic C-O bond and the aromatic C-N bond typically appear in the 1300-1200 cm⁻¹ and 1350-1250 cm⁻¹ regions, respectively.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3400 - 3200 | Strong, Broad |

| N-H Stretch (Amine) | 3500 - 3300 | Medium (often a doublet) |

| C=O Stretch (Aldehyde) | 1650 - 1630 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Phenolic) | 1300 - 1200 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The molecule contains a benzene ring (chromophore) substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and an amino group (-NH₂). The latter two are powerful auxochromes that shift the absorption maxima to longer wavelengths (a bathochromic shift).

The spectrum is expected to show two main absorption bands:

π → π* Transition: An intense absorption band, typically in the range of 250-350 nm, corresponding to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the conjugated aromatic system.

n → π* Transition: A weaker absorption band at a longer wavelength, often above 350 nm, resulting from the transition of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 350 | High |

Note: The exact λmax values are solvent-dependent.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of this compound, allowing for the confirmation of its elemental formula (C₇H₇NO₂). The exact mass is calculated as 137.0477 Da. nih.gov The technique also provides structural information through the analysis of fragmentation patterns upon ionization.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 137. The fragmentation is influenced by the stable aromatic ring. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-29]⁺).

[M]⁺: The molecular ion peak at m/z 137, corresponding to [C₇H₇NO₂]⁺.

[M-H]⁺: A peak at m/z 136, resulting from the loss of the aldehydic hydrogen, forming a stable acylium ion.

[M-CHO]⁺: A significant peak at m/z 108, corresponding to the loss of the formyl group (•CHO), leaving a stable aminophenol cation. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 137 | Molecular Ion [M]⁺ | [C₇H₇NO₂]⁺ |

| 136 | [M-H]⁺ | [C₇H₆NO₂]⁺ |

| 108 | [M-CHO]⁺ | [C₆H₆NO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the crystal lattice of this compound.

Table 5: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Data (from a related structure) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The symmetry group of the crystal. | P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 3.89 Å, b = 6.79 Å, c = 13.84 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 77.5°, β = 88.9°, γ = 83.0° |

| Bond Lengths | Precise distances between bonded atoms. | e.g., C=O, C-N, C-O, C-C |

| Bond Angles | Angles between three connected atoms. | e.g., O=C-C, H-N-H, C-O-H |

Note: The example data is for the related compound 2-amino-4-chlorobenzonitrile (B1265954) and serves only to illustrate the parameters determined by this technique.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. labmanager.comparticletechlabs.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. A stable compound would show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass would occur. This provides the decomposition temperature, which is a key indicator of the material's thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com A DSC thermogram can identify thermal transitions. For this compound, a sharp endothermic peak would indicate its melting point. Other transitions, such as crystallization or glass transitions, could also be detected if the material exists in different solid-state forms. The combination of TGA and DSC can differentiate between a phase change (like melting, which shows a DSC peak but no mass loss in TGA) and decomposition (which shows both a DSC event and a mass loss in TGA). labmanager.com

Table 6: Information Provided by Thermal Analysis of this compound

| Technique | Property Measured | Information Obtained |

|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles. |

Electrochemical Studies for Redox Properties

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electrochemical studies and redox properties of this compound. While electrochemical techniques such as cyclic voltammetry are widely used to investigate the oxidation and reduction behavior of structurally related compounds like other hydroxybenzaldehyde isomers and aminophenols, no dedicated studies with detailed findings or data tables for this compound could be located.

The electrochemical behavior of aromatic compounds is significantly influenced by the nature and position of substituents on the benzene ring. For instance, studies on various hydroxybenzaldehydes have shown that the position of the hydroxyl group affects the oxidation potential. academie-sciences.fracademie-sciences.fr Similarly, the presence of an amino group, which is a strong electron-donating group, would be expected to influence the redox characteristics of the molecule, generally making it easier to oxidize compared to the unsubstituted benzaldehyde (B42025).

In related compounds, the oxidation of a phenolic hydroxyl group typically proceeds via the formation of a phenoxyl radical. academie-sciences.fr The amino group can also undergo oxidation, often forming radical cations. The interplay between the hydroxyl, amino, and aldehyde functionalities on the same aromatic ring would likely result in complex electrochemical behavior. However, without experimental data from techniques like cyclic voltammetry, which would provide values for anodic and cathodic peak potentials and currents, any description of the redox properties of this compound would be purely speculative.

Therefore, a detailed analysis of the redox properties, including data tables of electrochemical parameters, cannot be provided at this time due to the absence of published research on this specific compound.

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for synthesizing 2-Amino-4-hydroxybenzaldehyde is a primary area for future research. Current synthetic routes for similar aminophenolic aldehydes often involve multiple steps, starting from substituted nitroaromatics. Future investigations should focus on creating more direct and environmentally benign pathways.

One promising avenue is the exploration of chemo- and regioselective oxidation of 2-amino-4-methylphenol. This approach would require the development of novel catalytic systems that can selectively oxidize the methyl group to an aldehyde without affecting the amino and hydroxyl groups. Potential catalysts could include metal-organic frameworks (MOFs) or supported metal nanoparticles designed to provide high selectivity under mild reaction conditions.

Another innovative strategy involves the direct functionalization of simpler, readily available precursors like 4-aminophenol. This could be achieved through advanced C-H activation or formylation reactions, catalyzed by transition metals such as palladium or rhodium. The development of such methods would significantly streamline the synthesis, making the compound more accessible for further research and application.

| Synthetic Strategy | Potential Catalyst Systems | Advantages |

| Chemo- and regioselective oxidation | Metal-Organic Frameworks (MOFs), Supported metal nanoparticles | High selectivity, Mild reaction conditions, Environmental sustainability |

| Direct C-H activation/formylation | Palladium, Rhodium complexes | Reduced number of synthetic steps, Use of readily available precursors |

Discovery of Undiscovered Chemical Reactivity and Transformations

The trifunctional nature of this compound suggests a rich and complex chemical reactivity that is yet to be fully explored. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing aldehyde group can lead to unique chemical behaviors.

Future research should investigate intramolecular cyclization reactions , which could lead to the formation of novel heterocyclic scaffolds. For instance, under specific conditions, the amino and aldehyde groups could react to form dihydro-1,3-benzoxazine derivatives, which are known to possess a range of biological activities.

Furthermore, the compound's potential as a monomer in polymerization reactions is an exciting area of inquiry. The amino and aldehyde groups can participate in condensation polymerization to form Schiff base polymers, also known as polyimines. These materials could exhibit interesting optical and electronic properties, with potential applications in organic electronics. The hydroxyl group could be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties.

Development of New Biomedical Applications Beyond Current Scope

While derivatives of similar salicylaldehydes have shown promise, the specific biomedical applications of this compound remain largely uncharted. Its structure is a valuable starting point for the design of new therapeutic agents.

A significant area of future research is the synthesis and evaluation of Schiff base derivatives for their potential as anticancer, antibacterial, and antifungal agents. The imine linkage formed by the reaction of the aldehyde with various primary amines can be tailored to target specific biological pathways. For example, Schiff bases incorporating heterocyclic moieties could be designed to inhibit specific enzymes or receptors involved in disease progression. Research has shown that silver(I) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) and amino acids act as novel noncompetitive α-glucosidase inhibitors, suggesting a potential therapeutic avenue for diabetes. nih.gov

Moreover, the compound could serve as a precursor for the synthesis of novel metal complexes with therapeutic potential. The amino and hydroxyl groups can act as ligands, chelating with metal ions like copper, zinc, or platinum to form complexes that could be explored as new anticancer drugs or diagnostic imaging agents.

Integration with Nanotechnology and Supramolecular Assembly

The integration of this compound with nanotechnology and its use in supramolecular chemistry are nascent fields with immense potential. The compound's functional groups make it an ideal candidate for surface modification of nanoparticles and for building complex, self-assembled structures.

Future research could focus on functionalizing nanoparticles (e.g., gold, silver, or iron oxide) with this compound or its derivatives. The amino and hydroxyl groups can anchor the molecule to the nanoparticle surface, while the aldehyde group remains available for further conjugation with drugs, targeting ligands, or imaging agents. Such functionalized nanoparticles could be used for targeted drug delivery, in vivo imaging, and biosensing applications.